REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[C:4]([Cl:12])[C:3]=1[NH:13][NH:14][CH:15]([CH2:18][C:19]#[N:20])[C:16]#[N:17]>ClC1C=CC=CC=1>[NH2:20][C:19]1[N:13]([C:3]2[C:2]([Cl:1])=[CH:7][C:6]([C:8]([F:10])([F:11])[F:9])=[CH:5][C:4]=2[Cl:12])[N:14]=[C:15]([C:16]#[N:17])[CH:18]=1
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Name
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2-(2,6-dichloro-4-trifluoromethylphenylhydrazino)succinonitrile
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Quantity
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0.323 g
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Type
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reactant
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Smiles
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ClC1=C(C(=CC(=C1)C(F)(F)F)Cl)NNC(C#N)CC#N
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Name
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cupric chloride
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Quantity
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0.175 g
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Type
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reactant
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Smiles
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|
Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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ClC1=CC=CC=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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After filtration and evaporation the title compound
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Name
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Type
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product
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Smiles
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NC1=CC(=NN1C1=C(C=C(C=C1Cl)C(F)(F)F)Cl)C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |